molecular formula C19H21NO6 B11005012 1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline

1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline

Cat. No.: B11005012
M. Wt: 359.4 g/mol
InChI Key: QHINZRLGOWBIBL-ZDUSSCGKSA-N
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Description

(2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a chromenyl moiety with a tetrahydropyrrole carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromenyl moiety, followed by its attachment to the tetrahydropyrrole carboxylic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chromenyl moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is investigated for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID
  • (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID lies in its specific combination of a chromenyl moiety with a tetrahydropyrrole carboxylic acid. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-1-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-10-7-14(17-11(2)12(3)19(24)26-15(17)8-10)25-9-16(21)20-6-4-5-13(20)18(22)23/h7-8,13H,4-6,9H2,1-3H3,(H,22,23)/t13-/m0/s1

InChI Key

QHINZRLGOWBIBL-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCCC3C(=O)O

Origin of Product

United States

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